4-Chloro-2-fluoro-3-methylbenzaldehyde
Description
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQBTWYYTIAJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283889 | |
| Record name | 4-Chloro-2-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351668-29-5 | |
| Record name | 4-Chloro-2-fluoro-3-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351668-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoro-3-methylbenzaldehyde can be synthesized through several methods, including:
Halogenation: Starting from 3-methylbenzaldehyde, selective halogenation can introduce chlorine and fluorine atoms at the desired positions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzaldehyde under palladium catalysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions, where reaction conditions such as temperature, solvent, and catalysts are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-3-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position of substituents significantly influences reactivity and applications:
- Halogen Placement : Chlorine (electron-withdrawing) at position 4 and fluorine (weakly electron-withdrawing) at position 2 deactivate the aromatic ring, directing electrophilic substitutions to meta or para positions relative to the aldehyde.
Table 1: Comparison of Substituent Positions and Key Properties
Physicochemical Properties
- Melting Points : While direct data for this compound is unavailable, analogs like 4-Chloro-2-fluorobenzaldehyde (mp 58–60°C) and 4-Chloro-3-fluorobenzaldehyde (mp 46–49°C) suggest that methyl substitution may lower melting points due to reduced crystallinity .
- Reactivity: The methyl group in the target compound may reduce reactivity in aldehyde-driven reactions (e.g., condensations) compared to non-methylated analogs like 4-Chloro-2-fluorobenzaldehyde.
Biological Activity
4-Chloro-2-fluoro-3-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a methyl group. This unique structure suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C8H7ClF
- Molecular Weight : 172.59 g/mol
- Structure : The compound features a benzaldehyde core with a chloro group at position 4, a fluoro group at position 2, and a methyl group at position 3.
The biological activity of this compound is largely attributed to its electrophilic nature due to the aldehyde functional group. This allows it to interact with various biological molecules, including enzymes and receptors. The presence of electron-withdrawing groups (chlorine and fluorine) can enhance its reactivity and binding affinity, potentially influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by interacting with essential enzymes in microbial cells. For instance, aldehyde compounds are known to form Schiff bases with amines, which can disrupt metabolic processes in bacteria.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Aldehyde derivatives have been explored for their ability to inhibit aldehyde dehydrogenases (ALDHs), enzymes that are often overexpressed in cancer cells. Inhibiting these enzymes can lead to increased sensitivity of cancer cells to chemotherapy agents.
Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| 3-Chloro-4-methoxybenzaldehyde | Chloro and methoxy substituents | Antimicrobial and anticancer properties |
| 4-Fluoro-3-methoxybenzaldehyde | Fluoro and methoxy substituents | Inhibitory effects on certain cancer cell lines |
| 4-Chloro-2-fluoro-5-methylbenzaldehyde | Chloro and fluoro substituents | Potential for diverse biological activities |
This table highlights how variations in substituent positions can influence the reactivity and biological activity of related compounds.
Case Studies
- Inhibition of ALDH : A study focusing on the inhibition of ALDH isoforms reported that compounds similar to this compound showed significant cytotoxicity against prostate cancer cell lines. The IC50 values ranged from 10 to 200 μM, indicating promising therapeutic potential against tumors that overexpress ALDHs .
- Antimicrobial Screening : In another study, derivatives of benzaldehyde were screened for antimicrobial activity against various pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial effects due to increased binding affinity to bacterial enzymes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-2-fluoro-3-methylbenzaldehyde, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via halogen-directed electrophilic substitution or oxidation of 4-chloro-2-fluoro-3-methylbenzyl alcohol. For purity optimization (>98%), use column chromatography with hexane/ethyl acetate gradients (8:2 to 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) . Post-synthesis, recrystallization in ethanol at −20°C improves crystallinity.
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare δ (ppm) for aldehyde proton (~10.1–10.3), aromatic protons (δ 7.2–8.0, split due to Cl/F ortho effects), and methyl group (δ 2.3–2.5, triplet due to coupling with fluorine) .
- FT-IR : Confirm C=O stretch at ~1700–1725 cm⁻¹ and C-F/C-Cl stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 188.5 (C₈H₅ClFO⁺).
Q. What are critical storage considerations for this compound?
- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber glass vials. The aldehyde group is air-sensitive, and prolonged exposure to light or moisture may lead to oxidation or dimerization. Use stabilizers like BHT (0.01% w/w) for long-term storage .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?
- Methodological Answer : The methyl and halogen substituents create steric and electronic biases. For further functionalization (e.g., nitration), use DFT calculations to predict reactive sites. Experimental validation via competitive reactions in mixed acid (HNO₃/H₂SO₄) at 0°C shows preferential substitution at the 5-position (meta to Cl, para to F) . Monitor regiochemistry via LC-MS and ¹⁹F NMR.
Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic (pH 2) : Degradation via aldehyde protonation (t₁/₂ = 72 hr at 25°C).
- Basic (pH 10) : Rapid oxidation to carboxylic acid (t₁/₂ = 4 hr).
Use UPLC-PDA to track degradation products and compare with synthetic standards. Adjust reaction buffers to pH 6–7 for optimal stability .
Q. How does this compound perform as a precursor in medicinal chemistry applications?
- Methodological Answer : Its electron-withdrawing groups enhance reactivity in Schiff base formation or Pd-catalyzed cross-couplings. For example:
- Antimicrobial Agents : Condense with sulfa drugs (e.g., sulfamethoxazole) to yield imine derivatives. Test efficacy via MIC assays against S. aureus and E. coli .
- Kinase Inhibitors : Introduce via Suzuki-Miyaura coupling to biaryl scaffolds. Validate binding via SPR or X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
